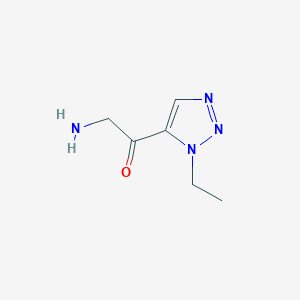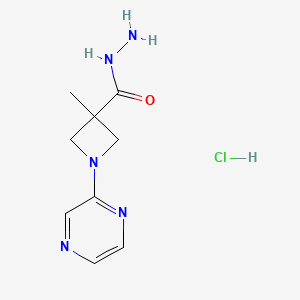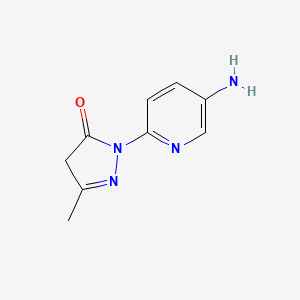
3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxolane-2,5-dione moiety. It is primarily used in research and development projects due to its unique chemical properties .
Preparation Methods
The synthesis of 3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione typically involves the reaction of 3-bromo-4-methylbenzaldehyde with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology research.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism by which 3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione exerts its effects involves interactions with specific molecular targets. The bromine atom and the oxolane-2,5-dione moiety play crucial roles in its reactivity and binding properties. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione include:
- 3-(4-Bromo-3-methylphenyl)oxolane-2,5-dione
- 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione
- 3-(3-Bromo-2-methylphenyl)oxolane-2,5-dione
These compounds share similar structural features but differ in the position of the bromine and methyl groups on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
3-(3-bromo-4-methylphenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C11H9BrO3/c1-6-2-3-7(4-9(6)12)8-5-10(13)15-11(8)14/h2-4,8H,5H2,1H3 |
InChI Key |
NCNBQBVLVNPRTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(=O)OC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



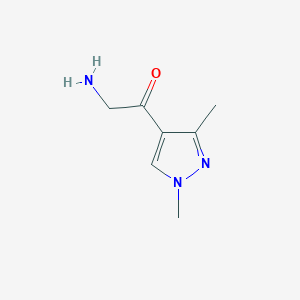
![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)
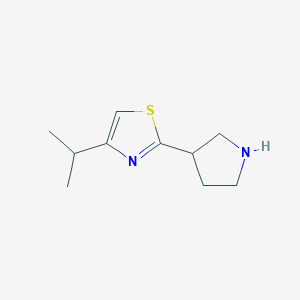
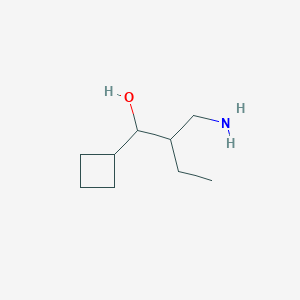
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13188391.png)
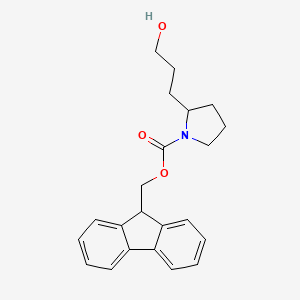

![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
